Regioisomeric Identity: N2-Benzyl vs. N4-Benzyl (964-08-9) Scaffold Distinction
The primary verifiable differentiation for 72357-88-1 lies in its specific regioisomeric identity. It is the N2-benzyl substituted 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, in contrast to its closely related isomer, the N4-benzyl derivative (CAS 964-08-9) . In medicinal chemistry campaigns, this distinction is not academic. SAR studies on benzothiadiazine 1,1-dioxide scaffolds have demonstrated that an N2-benzyl group is a critical pharmacophoric element for achieving potent inhibition of aldose reductase (ALR2). When combined with an N4-acetic acid moiety, a series of N2-benzyl derivatives exhibited potent in vitro activity with IC50 values ranging from 0.032 μM to 0.975 μM . The compound 72357-88-1, lacking the N4-acetic acid group, serves as a key baseline or intermediate scaffold for establishing this essential N2-benzyl substitution pattern.
| Evidence Dimension | Regioisomeric substitution pattern (N2 vs. N4 benzyl) and resulting bioactivity profile. |
|---|---|
| Target Compound Data | N2-benzyl substitution (CAS 72357-88-1). |
| Comparator Or Baseline | N4-benzyl substitution (CAS 964-08-9). |
| Quantified Difference | The N2-benzyl group is a requisite structural feature for potent aldose reductase inhibition in this chemotype, with optimized analogs achieving IC50 values of 0.032 – 0.975 µM . The N4-benzyl analog belongs to a different SAR branch with distinct applications. |
| Conditions | In vitro aldose reductase (ALR2) enzyme inhibition assay . |
Why This Matters
Procuring the correct N2-benzyl isomer (72357-88-1) is essential for replicating or advancing SAR studies that rely on this specific substitution pattern, whereas the N4-isomer (964-08-9) is structurally distinct and not a suitable substitute.
